molecular formula C10H15NO2S B8388813 Isopropyl 5-(2-aminoethyl)thiophene-2-carboxylate

Isopropyl 5-(2-aminoethyl)thiophene-2-carboxylate

Cat. No.: B8388813
M. Wt: 213.30 g/mol
InChI Key: RNHHDUFFKPXLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-(2-aminoethyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

propan-2-yl 5-(2-aminoethyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-7(2)13-10(12)9-4-3-8(14-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3

InChI Key

RNHHDUFFKPXLAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(S1)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (0.1 mL) and triphenylphosphine (288 mg, 1.1 mmol) were added sequentially to a solution of the azide from step 3 (239 mg, 1.0 mmol) in THF (2.0 mL) and the reaction was stirred at room temperature overnight. The solvent was removed under a stream of nitrogen and then 1.0 N aqueous HCl (7.5 mL) was added. The mixture was extracted with EtOAc (2×5 mL). The aqueous phase was basified with 2.0 M aqueous NaOH (5 mL). The mixture was extracted with EtOAc (3×10 mL) and these extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford 175 mg (82%) of the title compound.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Name
azide
Quantity
239 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.